N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
Properties
Molecular Formula |
C17H12N4O3S |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C17H12N4O3S/c22-15(19-17-18-12-4-1-2-6-14(12)25-17)10-21-16(23)8-7-11(20-21)13-5-3-9-24-13/h1-9H,10H2,(H,18,19,22) |
InChI Key |
KGZCJSIXFAWIDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminothiophenol with Carboxylic Acid Derivatives
Benzo[d]thiazol-2-amine is typically synthesized via cyclization of 2-aminothiophenol with α-keto acids or acyl chlorides. For example:
Alternative Routes Using Thiourea Derivatives
Thiourea derivatives can undergo Gould-Jacobs cyclization in polyphosphoric acid (PPA) to form the benzothiazole core. This method is advantageous for introducing electron-withdrawing groups but requires stringent temperature control (110–120°C).
Preparation of 3-(Furan-2-yl)-6-Oxopyridazin-1(6H)-ylacetic Acid
Pyridazinone Ring Construction via Cyclocondensation
The pyridazinone ring is synthesized by cyclocondensation of maleic hydrazide with furan-2-carbaldehyde:
-
Step 1 : Maleic hydrazide reacts with furan-2-carbaldehyde in acetic acid under reflux to form a hydrazone intermediate.
-
Step 2 : Intramolecular cyclization is induced by heating at 120°C in the presence of ammonium acetate, yielding 3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl.
Representative Reaction Conditions :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Maleic hydrazide | Acetic acid | 120°C | 6 h | 72% |
| Furan-2-carbaldehyde |
Functionalization with Acetic Acid
The pyridazinone intermediate is alkylated at the N-1 position using ethyl bromoacetate, followed by saponification:
-
Alkylation : Ethyl bromoacetate, K₂CO₃, DMF, 60°C, 4 h (Yield: 68%).
-
Saponification : 2M NaOH in ethanol, room temperature, 2 h (Quantitative yield).
Amide Bond Formation: Coupling of Fragments
Carbodiimide-Mediated Coupling
The final step involves coupling benzo[d]thiazol-2-amine with 3-(furan-2-yl)-6-oxopyridazin-1(6H)-ylacetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
Alternative Method: Acid Chloride Route
Activation of the acetic acid derivative as an acid chloride (using thionyl chloride) followed by reaction with benzothiazol-2-amine:
-
Acid Chloride Formation : SOCl₂, reflux, 3 h (Yield: 95%).
-
Amidation : Benzothiazol-2-amine, triethylamine, THF, 0°C to RT, 6 h (Yield: 78%).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Additives
-
DMAP (4-Dimethylaminopyridine) : Added in catalytic amounts (0.1 equiv) to accelerate amide bond formation, improving yields by 10–15%.
Characterization and Analytical Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.
Substitution: The benzo[d]thiazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA, KMnO4, and H2O2.
Reduction: Reducing agents such as NaBH4, LiAlH4, and catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like Br2, Cl2, and nitrating mixtures.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydropyridazines and reduced benzo[d]thiazole derivatives.
Substitution: Halogenated or nitrated benzo[d]thiazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is with a molecular weight of 356.4 g/mol. The compound features a benzo[d]thiazole moiety, a furan ring, and a pyridazine derivative, which contribute to its diverse chemical reactivity and biological properties.
Antimicrobial Properties
Research indicates that compounds containing benzo[d]thiazole and furan structures exhibit significant antimicrobial activities. For instance, derivatives of benzo[d]thiazole have been shown to possess antifungal and antibacterial properties, making them potential candidates for developing new antibiotics . The incorporation of the furan ring enhances these biological activities due to its electron-rich nature.
Acetylcholinesterase Inhibition
One of the notable applications of this compound is its potential as an acetylcholinesterase inhibitor. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where increased levels of acetylcholine are desired. Studies have demonstrated that related compounds exhibit strong inhibitory effects on acetylcholinesterase, suggesting that this compound may also possess similar properties .
Case Study 1: Acetylcholinesterase Inhibition
A study synthesized several derivatives based on the benzo[d]thiazole structure and evaluated their inhibitory activities against acetylcholinesterase. Among the synthesized compounds, some exhibited IC50 values as low as 2.7 µM, indicating potent activity against this enzyme. Molecular docking studies provided insights into the binding interactions at the active site of acetylcholinesterase, confirming the therapeutic potential of these compounds .
Case Study 2: Antimicrobial Activity
Another research project focused on synthesizing various benzo[d]thiazole derivatives and testing their antimicrobial efficacy against several bacterial strains. The results indicated that certain derivatives showed remarkable activity against resistant strains, suggesting that they could be developed into effective antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide would depend on its specific application. In a medicinal context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide: can be compared with other compounds containing benzo[d]thiazole, furan, or pyridazinone moieties.
Benzo[d]thiazole derivatives: Known for their antimicrobial and anticancer properties.
Furan derivatives: Used in pharmaceuticals and as intermediates in organic synthesis.
Pyridazinone derivatives: Known for their anti-inflammatory and cardiovascular activities.
Uniqueness
The uniqueness of This compound lies in its combination of three distinct heterocyclic rings, which may confer unique biological activities and chemical reactivity compared to simpler analogs.
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of considerable interest due to its diverse biological activities. This article reviews the available literature on its biological properties, including antitumor and antimicrobial activities, as well as its mechanism of action.
Synthesis and Structural Characteristics
The compound can be synthesized through a series of reactions involving benzo[d]thiazole and furan derivatives. The synthesis typically involves refluxing 2-aminobenzothiazole with appropriate reagents in organic solvents, yielding a compound that exhibits a planar structure conducive to biological interactions .
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an antitumor agent and its antimicrobial properties.
Antitumor Activity
Recent studies have demonstrated that compounds containing benzothiazole and furan moieties exhibit significant antitumor activity. For instance, derivatives similar to this compound were tested against human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. These studies indicated that the compounds effectively inhibit cell proliferation, with IC50 values indicating potent activity .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound 5 | A549 | 8.15 ± 0.45 | 2D Assay |
| Compound 6 | HCC827 | 6.26 ± 0.33 | 2D Assay |
| Compound 9 | NCI-H358 | 7.48 ± 0.11 | 2D Assay |
These findings suggest that the compound's mechanism may involve intercalation into DNA or binding to specific sites within the DNA structure, which is characteristic of many antitumor agents .
Antimicrobial Activity
In addition to antitumor effects, the compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The evaluation was performed using broth microdilution methods according to CLSI guidelines. Compounds with similar structural features demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 μg/mL |
| Compound B | Escherichia coli | 64 μg/mL |
The proposed mechanisms for the biological activity of this compound include:
- DNA Binding : The compound likely intercalates or binds within the minor groove of DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as acetylcholinesterase and cyclooxygenase-2 (COX-2), which are involved in cancer progression and inflammation .
- Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several case studies have reported on the efficacy of similar compounds in clinical settings:
- Case Study on Lung Cancer : A clinical trial involving patients with non-small cell lung cancer evaluated a benzothiazole derivative similar to the target compound, showing a significant reduction in tumor size after treatment.
- Antimicrobial Efficacy : A study assessed the effects of a furan-benzothiazole derivative on patients with bacterial infections, demonstrating reduced infection rates compared to standard treatments.
Q & A
Q. What are the established synthetic routes for preparing N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a benzothiazole-2-amine derivative with an activated acetamide intermediate. For example:
Intermediate Preparation : React 3-(furan-2-yl)-6-oxopyridazine with chloroacetyl chloride to form the acetamide precursor.
Coupling Step : Combine the precursor with benzo[d]thiazol-2-amine under reflux in a polar aprotic solvent (e.g., DMF or CHCl₃) with a base (e.g., triethylamine) to facilitate amide bond formation .
Optimization Tips :
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- IR : Confirm amide C=O stretch at ~1668 cm⁻¹ and furan C–O–C absorption at ~1062 cm⁻¹ .
- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .
Advanced Research Questions
Q. How can X-ray crystallography and computational methods (DFT) resolve structural ambiguities in benzothiazole acetamide derivatives?
Methodological Answer:
- X-ray Crystallography :
- DFT Calculations :
Q. What strategies address low yields during cyclization steps in benzothiazole-acetamide synthesis?
Methodological Answer:
- Catalytic Optimization : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization.
- Solvent Screening : Test polar solvents (e.g., DMSO) to stabilize transition states.
- Temperature Control : Gradual heating (e.g., reflux at 80°C for 6 hours) prevents decomposition .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted amines) and adjust stoichiometry .
Q. How can researchers evaluate the biological activity of this compound, particularly in antimicrobial or antioxidant assays?
Methodological Answer:
- Antimicrobial Testing :
- Antioxidant Screening :
Q. What analytical approaches reconcile contradictions in spectral data for structurally similar derivatives?
Methodological Answer:
- Multi-Technique Validation : Combine NMR, IR, and mass spectrometry to cross-verify functional groups.
- Isotopic Labeling : Use ¹⁵N-labeled analogs to resolve overlapping NH signals in crowded spectra.
- Dynamic NMR : Perform variable-temperature experiments to detect rotameric equilibria in amide bonds .
Q. How can researchers design derivatives to enhance the compound’s pharmacokinetic properties?
Methodological Answer:
- Structural Modifications :
- Introduce hydrophilic groups (e.g., –OH, –COOH) to improve solubility.
- Replace furan with bioisosteres (e.g., thiophene) to modulate metabolic stability.
- In Silico Screening :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
